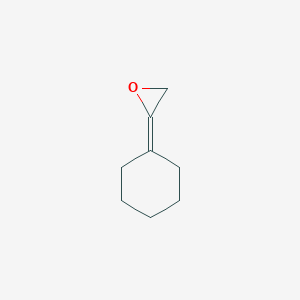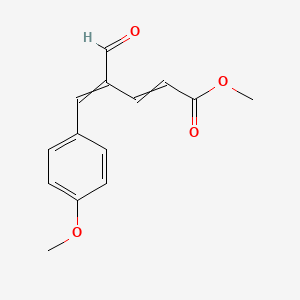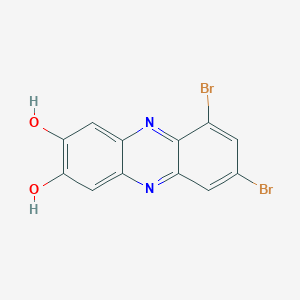![molecular formula C25H23N3O B14377010 N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide CAS No. 89912-16-3](/img/structure/B14377010.png)
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is a complex organic compound that features an imidazole ring substituted with a triphenylmethyl group and an ethyl formamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The formamide group can be reduced to an amine.
Substitution: Various substituents can be introduced to the imidazole ring or the triphenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the formamide group can yield primary amines .
Wissenschaftliche Forschungsanwendungen
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[1-(Diphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
N-{2-[1-(Phenylmethyl)-1H-imidazol-4-yl]ethyl}formamide: Contains a phenylmethyl group.
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a formamide group
Uniqueness
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is unique due to its combination of a triphenylmethyl group and an imidazole ring, which provides specific steric and electronic properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
89912-16-3 |
|---|---|
Molekularformel |
C25H23N3O |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[2-(1-tritylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C25H23N3O/c29-20-26-17-16-24-18-28(19-27-24)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18-20H,16-17H2,(H,26,29) |
InChI-Schlüssel |
XXQHFFNZHOSKLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)

![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)





![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)

![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
